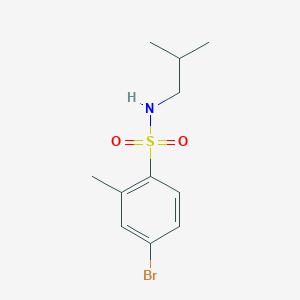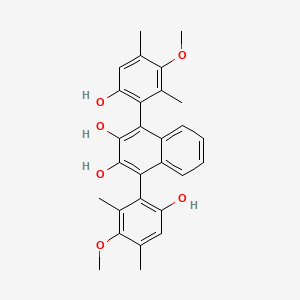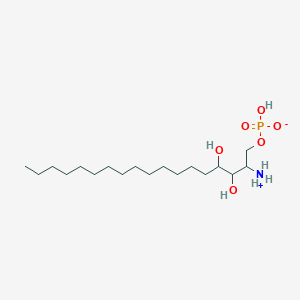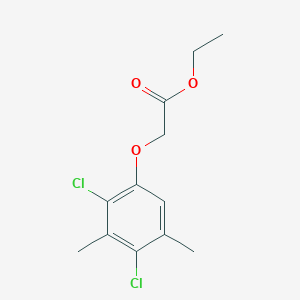
2,5-Dimethylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylthiophene-3-carbonitrile: is a heterocyclic compound with the following structure:
Structure:CH3∣S∣CH3∣C≡N
It belongs to the class of thiophene derivatives and contains both a thiophene ring and a cyano group. Thiophenes are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .
準備方法
a. Synthetic Routes: Two common synthetic routes for 2,5-dimethylthiophene-3-carbonitrile are:
-
Reaction of 3-Aryl-2-Cyanothioacrylamides with α-Thiocyanatoacetophenone: : This method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, leading to the formation of the desired compound.
-
Michael-Type Addition of Cyanothioacetamide to α-Bromochalcones: : In this approach, cyanothioacetamide reacts with α-bromochalcones, followed by intramolecular cyclization to yield this compound.
b. Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research and development efforts continue to explore efficient and scalable synthetic routes.
化学反応の分析
2,5-Dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents and conditions used in these reactions vary based on the specific transformation. Major products formed depend on the reaction conditions and substituents present.
科学的研究の応用
This compound finds applications in several areas:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity and biological activity.
Materials Science: It contributes to the design of functional materials, such as liquid crystals, organic photovoltaic cells, and nonlinear optical materials.
Organic Synthesis: It serves as a building block for synthesizing more complex thiophene-containing molecules.
作用機序
The precise mechanism by which 2,5-dimethylthiophene-3-carbonitrile exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
While 2,5-dimethylthiophene-3-carbonitrile shares some features with other thiophene derivatives, its unique combination of substituents and reactivity sets it apart. Similar compounds include other cyano-substituted thiophenes and related heterocycles.
Remember that ongoing research continues to uncover new applications and insights related to this intriguing compound
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
137.20 g/mol |
IUPAC名 |
2,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |
InChIキー |
WVDRPXZCCUCIAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)




![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)


![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
